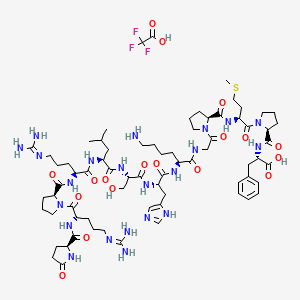
6-Iodo-1,6-dihydrobenzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound that features an iodine atom attached to the benzimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,6-dihydrobenzimidazol-2-one typically involves the iodination of benzimidazole derivatives. One common method includes the reaction of 1,6-dihydrobenzimidazol-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodo-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the benzimidazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives.
Oxidation Products: Oxidized forms of the benzimidazole ring.
Coupling Products: Complex organic molecules with extended conjugation or functionalization.
Aplicaciones Científicas De Investigación
6-Iodo-1,6-dihydrobenzimidazol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism of action of 6-Iodo-1,6-dihydrobenzimidazol-2-one largely depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The iodine atom can enhance the compound’s binding affinity to specific targets, making it a valuable scaffold in drug design.
Comparación Con Compuestos Similares
1,6-Dihydrobenzimidazol-2-one: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
6-Bromo-1,6-dihydrobenzimidazol-2-one: Similar in structure but with a bromine atom, which has different reactivity and steric properties.
6-Chloro-1,6-dihydrobenzimidazol-2-one: Another halogenated derivative with distinct chemical behavior compared to the iodine analog.
Uniqueness: 6-Iodo-1,6-dihydrobenzimidazol-2-one is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for further functionalization. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C7H5IN2O |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
6-iodo-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
Clave InChI |
VVFVHRLYCNSNOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)NC2=CC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one](/img/structure/B12352196.png)
![5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352204.png)




![2-methyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12352232.png)
![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352248.png)
![2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione](/img/structure/B12352259.png)
![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/structure/B12352289.png)
![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
